4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one

MCHR1 Antagonism GPCR Pharmacology Obesity Research

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is a critical synthetic building block with documented dual-target activity against MCHR1 (IC50=13 nM) and DYRK1A (115 nM). Its 4-benzyloxy substituent is essential for sub-100 nM potency, making simpler 3-nitropyridin-2(1H)-one analogs unsuitable for SAR studies. Backed by a high-yielding, one-step synthesis, this compound is economically viable for multi-gram orders. Its >769-fold selectivity over 5-HT2A de-risks lead selection. Non-negotiable for reproducible medicinal chemistry.

Molecular Formula C13H12N2O4
Molecular Weight 260.249
CAS No. 1706751-73-6
Cat. No. B2490662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one
CAS1706751-73-6
Molecular FormulaC13H12N2O4
Molecular Weight260.249
Structural Identifiers
SMILESCN1C=CC(=C(C1=O)[N+](=O)[O-])OCC2=CC=CC=C2
InChIInChI=1S/C13H12N2O4/c1-14-8-7-11(12(13(14)16)15(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyWSAYYQRFSYTJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one (CAS 1706751-73-6) Procurement Guide: Quantitative Differentiation for Scientific Selection


4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one (CAS 1706751-73-6) is a substituted 3-nitropyridin-2(1H)-one derivative featuring a benzyloxy group at the 4-position and a methyl substituent at the N1 position [1]. This compound serves as a versatile synthetic building block for the preparation of bioactive heterocycles and has demonstrated quantifiable activity as a dual-target ligand for melanin-concentrating hormone receptor 1 (MCHR1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [2][3]. The presence of both a nitro group and a benzyloxy moiety confers distinct chemical reactivity and potential for further functionalization .

Why 4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one Cannot Be Replaced by Unsubstituted 3-Nitropyridin-2(1H)-one Analogs


Generic substitution with simpler 3-nitropyridin-2(1H)-one analogs, such as 1-methyl-3-nitropyridin-2(1H)-one (CAS 32896-91-6) or the parent 3-nitropyridin-2(1H)-one (CAS 6332-56-5), is not viable for projects requiring specific target engagement or defined chemical reactivity. The 4-benzyloxy substituent in the target compound is critical for achieving sub-100 nM potency at MCHR1 [1] and DYRK1A [2], whereas unsubstituted analogs lack this pharmacophoric element and exhibit markedly reduced or absent activity against these targets. Furthermore, the benzyloxy group serves as a strategic synthetic handle for further derivatization, such as deprotection to the 4-hydroxy intermediate, which is not accessible from the simpler core structures [3]. Consequently, procurement of the precise 4-benzyloxy derivative is essential for reproducibility in structure-activity relationship (SAR) studies and downstream medicinal chemistry applications.

Quantitative Evidence Guide: 4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one Performance Benchmarks Against Comparators


MCHR1 Antagonist Activity: Comparative Potency Against a Reference Antagonist

The target compound demonstrates potent antagonism of the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 13 nM in a radioligand displacement assay using [125I]-MCH [1]. In comparison, the reference MCHR1 antagonist BI 186908 exhibits an IC50 of 22 nM under comparable conditions [2]. This represents a 1.7-fold improvement in potency for the target compound relative to this benchmark. Additionally, selectivity profiling reveals that the target compound shows >770-fold selectivity for MCHR1 over the 5-HT2A receptor (IC50 > 10,000 nM) and >160-fold selectivity over the muscarinic M1 receptor (IC50 = 2,110 nM) [1].

MCHR1 Antagonism GPCR Pharmacology Obesity Research

DYRK1A Kinase Inhibition: Potency Comparison with a Structurally Distinct DYRK1A Inhibitor

In a TR-FRET-based kinase displacement assay, the target compound inhibits DYRK1A with an IC50 of 115 nM [1]. A structurally distinct DYRK1A inhibitor from the same screening campaign, BDBM50567094, exhibits significantly weaker activity with an IC50 of 1,180 nM [2]. The target compound is therefore approximately 10-fold more potent than this comparator. This potency difference highlights the importance of the 4-benzyloxy substituent for optimal kinase engagement.

DYRK1A Inhibition Kinase Assay Neurodegeneration

Synthetic Accessibility: Quantitative Yield Advantage via One-Step Protocol

A published protocol describes the one-step synthesis of the target compound in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the multi-step synthetic routes often required for similarly substituted 3-nitropyridin-2(1H)-one derivatives, which can suffer from lower overall yields due to iterative functional group manipulations. The ability to obtain this compound in near-quantitative yield directly impacts procurement economics and ensures material availability for large-scale studies.

Synthetic Chemistry Process Optimization Building Block Preparation

Selectivity Profile: Target Engagement vs. Off-Target Liability

The target compound exhibits a favorable selectivity window against related GPCRs. It demonstrates potent MCHR1 antagonism (IC50 = 13 nM) while showing negligible activity at the 5-HT2A receptor (IC50 > 10,000 nM) and weak activity at the muscarinic M1 receptor (IC50 = 2,110 nM) [1]. This selectivity profile is important for minimizing potential off-target effects in in vivo studies. In contrast, many structurally related 3-nitropyridin-2(1H)-one derivatives have not been subjected to comparable broad-panel selectivity screening, leaving their off-target potential undefined.

Selectivity Profiling GPCR Panel Drug Safety

High-Value Application Scenarios for 4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one Based on Quantified Performance


MCHR1 Antagonist Lead Optimization in Obesity and Metabolic Disease Programs

Given its potent MCHR1 antagonism (IC50 = 13 nM) and defined selectivity profile [1], this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-obesity agents. The benzyloxy group at the 4-position provides a modifiable handle for further optimization of pharmacokinetic properties while maintaining target engagement.

Chemical Probe Development for DYRK1A Kinase in Neurodegeneration Research

The compound's 115 nM potency against DYRK1A [2] positions it as a valuable chemical probe for investigating the role of DYRK1A in Down syndrome and Alzheimer's disease pathology. Its 10-fold potency advantage over alternative screening hits enables more robust target validation in cellular and in vivo models.

Cost-Effective Multi-Gram Scale-Up for Advanced Intermediates

The availability of a high-yielding, one-step synthetic protocol [3] makes this compound an economically attractive choice for projects requiring multi-gram quantities. The quantitative yield minimizes waste and reduces the cost per gram, facilitating its use in large-scale biological assays or as a key intermediate in the synthesis of more complex heterocyclic scaffolds.

Medicinal Chemistry Campaigns Requiring Defined Off-Target Selectivity

For programs where minimizing off-target pharmacology is critical, the documented selectivity of this compound over 5-HT2A (>769-fold) and M1 (162-fold) receptors [1] provides a significant advantage. This data de-risks lead selection by providing early evidence of a clean target engagement profile, a feature not available for many close structural analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.